Lithium Salicylate vs. Lithium Carbonate: Sustained Brain Exposure Without Toxic Peak
Lithium salicylate produced elevated plasma and brain lithium levels beyond 48 hours post-dose in rats, without the sharp peak that characterizes lithium carbonate absorption and contributes to toxicity [1]. The relative oral bioavailability (Frel) of lithium salicylate was 0.35 in plasma and 0.54 in brain compared to lithium carbonate, indicating that lithium salicylate achieves lower systemic exposure while maintaining preferential brain distribution [1].
| Evidence Dimension | Relative oral bioavailability (Frel) and plasma/brain lithium exposure duration |
|---|---|
| Target Compound Data | Frel (plasma) = 0.35; Frel (brain) = 0.54; lithium levels elevated beyond 48 hours post-dose |
| Comparator Or Baseline | Lithium carbonate: Frel = 1.0 (reference); rapid absorption with sharp peak |
| Quantified Difference | Frel reduction: 65% in plasma, 46% in brain; absence of sharp peak; >48h sustained levels |
| Conditions | Oral gavage in rats (n=3/time point); lithium dose equivalent; plasma and brain lithium measured by atomic absorption spectroscopy |
Why This Matters
This profile enables lower systemic lithium burden while maintaining therapeutic brain concentrations, potentially widening the therapeutic index for chronic neuropsychiatric applications.
- [1] Smith AJ, Kim SH, Tan J, Shytle RD, Giunta B, Sanberg PR, et al. Plasma and brain pharmacokinetics of previously unexplored lithium salts. RSC Adv. 2014;4(24):12362-12365. View Source
